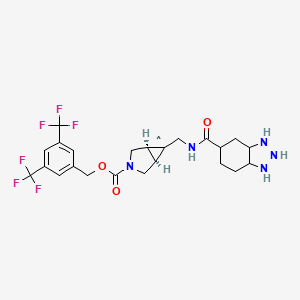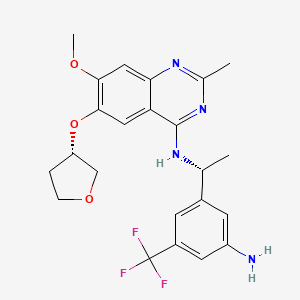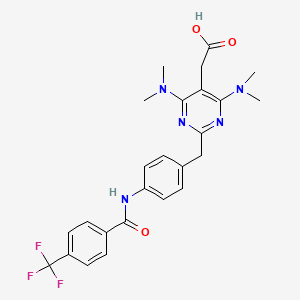
BiPNQ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BiPNQ is an inhibitor of Trypanosoma cruzi, the etiological agent of Chagas disease (American trypanosomiasis).
Scientific Research Applications
Blockchain Integrated Automatic Experiment Platform (BiaeP)
- Overview : Robots in chemical synthesis research show potential, but issues like irreproducibility due to rigorous conditions or data forgery are problematic. Blockchain integration in BiaeP addresses these, ensuring data authenticity and originality through irreversibility and timestamping (Xu, Liu, Li, Xu, & Zhu, 2020).
Biomedical Informatics Research Network (BIRN)
- Function : Facilitates large data-intensive collaborations in biomedical science, addressing challenges in data sharing and computation among multiple sites. Significant in researching rare diseases (Olson, Zimmerman, Bos, & Wulf, 2008).
Polymorphism in Antitrypanosomal Naphthoquinone BiPNQ
- Study and Findings : Focused on characterizing the solid state properties of BiPNQ, a compound with inhibitory activity against Trypanosoma cruzi. The study used various methods to identify different modifications of BiPNQ, indicating its potential in medical applications (Sperandeo & Faudone, 2013).
Dip-Pen Nanolithography (DPN)
- Application : A fabrication technique combining soft-matter compatibility with high-resolution atomic force microscopy. It's utilized in depositing materials on surfaces for studying molecular electronics, materials assembly, and biological recognition (Salaita, Wang, & Mirkin, 2007).
Bioinformatics Pipeline (BIP) on a Mediator Platform
- Research Area : Addressing challenges in scientific workflow design for bioinformatics, particularly in detecting alternative splicing of genes. This involves selecting appropriate resources and implementing cost-effective solutions (Eckman, Gaasterland, Lacroix, Raschid, Snyder, & Vidal, 2006).
Building Integrated Photovoltaic (BIPV) Systems
- Focus : Analyzing performance characteristics of BIPV systems for zero carbon buildings. It’s a practical solution to meet energy needs sustainably (Lee, Park, Yoon, Baek, Kim, & Shin, 2014).
"ON-OFF-ON" Fluorescent Switch for Detection in Human Cells
- Innovation : Development of a new fluorescent probe for selective and sequential detection of specific ions in human cancer cell lines, showcasing potential in biomedical imaging and diagnostics (Gharami, Aich, Ghosh, Patra, Murmu, & Mondal, 2019).
properties
CAS RN |
313513-16-5 |
|---|---|
Product Name |
BiPNQ |
Molecular Formula |
C16H12N6O |
Molecular Weight |
304.31 |
IUPAC Name |
2-(1H-Pyrazol-3-ylamino)-4-(1H-pyrazol-3-ylimino)-1(4H)-naphthalenone |
InChI |
InChI=1S/C16H12N6O/c23-16-11-4-2-1-3-10(11)12(19-14-5-7-17-21-14)9-13(16)20-15-6-8-18-22-15/h1-9H,(H,17,21)(H2,18,20,22)/b19-12+ |
InChI Key |
MFSOFUCZUUXAMP-XDHOZWIPSA-N |
SMILES |
O=C1C(NC2=NNC=C2)=C/C(C3=C1C=CC=C3)=N\C4=NNC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BiPNQ; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)


![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)

![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)
![3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B606085.png)


![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)
